1-(3-Chloroquinolin-7-YL)ethan-1-OL
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Overview
Description
1-(3-Chloroquinolin-7-YL)ethan-1-OL is an organic compound with the molecular formula C₁₁H₁₀ClNO and a molecular weight of 207.66 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications.
Preparation Methods
The synthesis of 1-(3-Chloroquinolin-7-YL)ethan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-chloroquinoline with ethylene oxide under basic conditions to yield the desired product . The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(3-Chloroquinolin-7-YL)ethan-1-OL undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Chloroquinolin-7-YL)ethan-1-OL has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Chloroquinolin-7-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, quinoline derivatives are known to inhibit the activity of enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents .
Comparison with Similar Compounds
1-(3-Chloroquinolin-7-YL)ethan-1-OL can be compared with other similar compounds, such as:
1-(2-Chloroquinolin-3-YL)ethan-1-OL: This compound has a similar structure but with the chloro group at a different position on the quinoline ring.
1-(4-Chloroquinolin-2-YL)ethan-1-OL: Another similar compound with the chloro group at the 4-position on the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
1884155-75-2 |
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Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
1-(3-chloroquinolin-7-yl)ethanol |
InChI |
InChI=1S/C11H10ClNO/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-7,14H,1H3 |
InChI Key |
WKISOTWRBOQZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=NC=C(C=C2C=C1)Cl)O |
Origin of Product |
United States |
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